5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold. This compound is known for its versatility as a building block in the synthesis of complex molecules and its utility as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr typically involves the functionalization of imidazo[1,2-a]pyridine derivatives through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific conditions for these reactions often include the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another, often facilitated by nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can be catalyzed by various oxidizing or reducing agents.
Radical Reactions: These reactions involve the formation of radical intermediates and are often catalyzed by transition metals or initiated by radical initiators.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, radical initiators, and various solvents that facilitate the desired transformations. The conditions for these reactions can vary widely depending on the specific transformation being targeted .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions may yield products with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr is used in a variety of scientific research applications, including:
Biology: In the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industry: In the production of fine chemicals and specialty reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, including radical reactions and substitution reactions. These interactions can modulate the activity of specific enzymes and proteins, thereby influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr include other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chlorine and iodine substituents on the imidazo[1,2-a]pyridine scaffold. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H5BrClIN2 |
---|---|
Molekulargewicht |
359.39 g/mol |
IUPAC-Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H4ClIN2.BrH/c8-6-2-1-5(9)7-10-3-4-11(6)7;/h1-4H;1H |
InChI-Schlüssel |
FNLWOQGSFFAXIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.